![molecular formula C10H15N3O2S B13187573 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is a chemical compound that features a thiazole ring substituted with a carboxylic acid group and a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid typically involves the reaction of 4-methylpiperazine with a thiazole derivative. One common method involves the use of N,N’-carbonyldiimidazole (CDI) as a condensing agent to couple the amine and carboxylic acid precursors . The reaction conditions often require heating in a solvent such as pyridine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of more efficient catalysts and reaction conditions to maximize yield and purity while minimizing the formation of side products .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another compound with a similar piperazine moiety, studied for its potential therapeutic effects.
Uniqueness
2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid is unique due to its specific combination of a thiazole ring and a methylpiperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H15N3O2S |
|---|---|
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-[(4-methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C10H15N3O2S/c1-12-2-4-13(5-3-12)6-9-11-8(7-16-9)10(14)15/h7H,2-6H2,1H3,(H,14,15) |
InChI Key |
OZUYYOBCPAKCKI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CC2=NC(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [3-(4-acetylpiperazin-1-yl)-2-hydroxypropyl]phosphonate](/img/structure/B13187509.png)
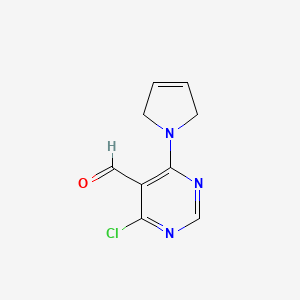
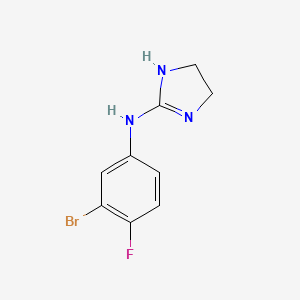

![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
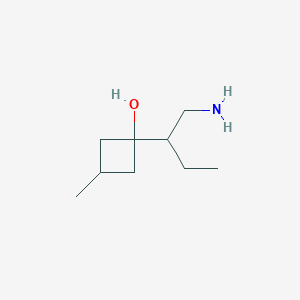
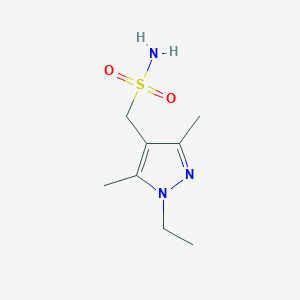

methanol](/img/structure/B13187568.png)
![Propyl[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13187570.png)
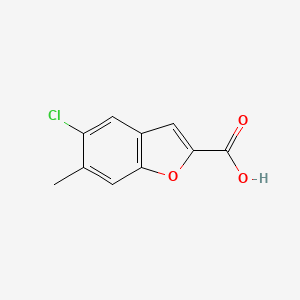
![1-{[4-(Trifluoromethyl)phenyl]imino}-1lambda6-thiolan-1-one](/img/structure/B13187584.png)

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
